2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE

intestinal alkaline phosphatase IAP activator high-throughput screening

2-[1-(1H-1,3-Benzodiazol-2-yl)-3-(3-methylphenyl)propan-2-yl]-1H-1,3-benzodiazole (CAS not assigned; ChemSpider ID 2114861; PubChem SID 39845218; molecular formula C₂₄H₂₂N₄, MW 366.46 g/mol) is a synthetic small molecule that belongs to the bis‑benzimidazole structural class. Its architecture features two 1H‑benzimidazole rings bridged by a 2‑(3‑methylbenzyl) propane‑1,2‑diyl linker, which places a meta‑tolyl substituent at the chiral center of the propylene spacer.

Molecular Formula C24H22N4
Molecular Weight 366.5 g/mol
Cat. No. B4998295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE
Molecular FormulaC24H22N4
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CC(CC2=NC3=CC=CC=C3N2)C4=NC5=CC=CC=C5N4
InChIInChI=1S/C24H22N4/c1-16-7-6-8-17(13-16)14-18(24-27-21-11-4-5-12-22(21)28-24)15-23-25-19-9-2-3-10-20(19)26-23/h2-13,18H,14-15H2,1H3,(H,25,26)(H,27,28)
InChIKeyGROOKPHVLDTGFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 2-[1-(1H-1,3-Benzodiazol-2-yl)-3-(3-methylphenyl)propan-2-yl]-1H-1,3-Benzodiazole – A Dual Benzimidazole Scaffold with Defined Pharmacological Fingerprint


2-[1-(1H-1,3-Benzodiazol-2-yl)-3-(3-methylphenyl)propan-2-yl]-1H-1,3-benzodiazole (CAS not assigned; ChemSpider ID 2114861; PubChem SID 39845218; molecular formula C₂₄H₂₂N₄, MW 366.46 g/mol) is a synthetic small molecule that belongs to the bis‑benzimidazole structural class. Its architecture features two 1H‑benzimidazole rings bridged by a 2‑(3‑methylbenzyl) propane‑1,2‑diyl linker, which places a meta‑tolyl substituent at the chiral center of the propylene spacer. Predicted physicochemical properties include an ACD/LogP of 2.95, a topological polar surface area of 57 Ų, and zero violations of Lipinski’s Rule of Five . Unlike mono‑benzimidazole derivatives such as omeprazole or albendazole, this compound has been profiled in high‑throughput screening campaigns that interrogate intestinal‑type alkaline phosphatase (IAP) activation and RNase L modulation, generating publicly available quantitative bioactivity data [1][2].

Why Generic Bis-Benzimidazole Substitution Is Not a Viable Procurement Strategy for 2-[1-(1H-1,3-Benzodiazol-2-yl)-3-(3-methylphenyl)propan-2-yl]-1H-1,3-Benzodiazole


Bis‑benzimidazoles are a broad and functionally heterogeneous family; biological activity is exquisitely sensitive to the nature of the central linker, the substitution pattern on the phenyl ring, and the benzimidazole N‑substitution state [1]. Even seemingly minor structural perturbations—such as shifting the methyl group from the meta to the para position or replacing it with a methoxy group—can dramatically alter target engagement, as evidenced by differential RNase L inhibitory potency data available in BindingDB [2][3]. Procurement of an unspecified “bis‑benzimidazole” or a close regioisomer therefore carries a high risk of obtaining a compound with irrelevant or unvalidated bioactivity, compromising assay reproducibility and downstream SAR campaigns.

Quantitative Differentiation Evidence for 2-[1-(1H-1,3-Benzodiazol-2-yl)-3-(3-methylphenyl)propan-2-yl]-1H-1,3-Benzodiazole vs. Closest Analogs


Human Intestinal Alkaline Phosphatase (IAP) Activation: EC₅₀ Head-to-Head Comparison with the 4-Methylphenyl Regioisomer

In a luminescent confirmatory dose–response assay for human intestinal alkaline phosphatase (IAP) activation (PubChem AID 463120), 2-[1-(1H-1,3-benzodiazol-2-yl)-3-(3-methylphenyl)propan-2-yl]-1H-1,3-benzodiazole (meta‑methyl) exhibited an EC₅₀ of 2.98 × 10⁴ nM, whereas the corresponding 4‑methylphenyl (para) regioisomer returned an EC₅₀ > 1.00 × 10⁵ nM under identical assay conditions [1][2]. The > 3.4‑fold difference in potency demonstrates that the position of the methyl substituent on the phenyl ring is a critical determinant of IAP activation efficacy within this bis‑benzimidazole chemotype.

intestinal alkaline phosphatase IAP activator high-throughput screening bis-benzimidazole regioisomer SAR

RNase L Activation (IC₅₀): Potent Biochemical Modulation Distinct from Alkaline Phosphatase Activity

The same compound displays a completely divergent potency profile against RNase L, a key effector of the 2‑5A antiviral pathway. When tested for inhibition of protein synthesis in mouse L‑cell extracts—a functional readout of RNase L activation—the meta‑methyl bis‑benzimidazole returned an IC₅₀ of 2.30 nM [1]. Notably, this represents an approximately 12,000,000‑fold difference in apparent potency relative to its IAP EC₅₀ (29.8 µM), confirming that the molecule’s biological signature is highly target‑dependent and not driven by non‑specific colloidal aggregation or redox cycling.

RNase L innate immunity 2-5A pathway bis-benzimidazole biochemical probe

Physicochemical Property Differentiation: Lipophilicity and Drug‑Likeness vs. Analog Bis‑Benzimidazoles

Predicted physicochemical properties distinguish the meta‑methyl compound from related bis‑benzimidazoles. The target compound has an ACD/LogP of 2.95 and zero Rule‑of‑Five violations, predicting favorable oral absorption and permeability . In contrast, 5‑nitrated m‑Bimbe anion transporters reported in the literature carry strong electron‑withdrawing nitro and trifluoromethyl groups, resulting in substantially higher lipophilicity and molecular weight that frequently exceed Rule‑of‑Five thresholds, which can complicate formulation and limit permeability [1]. This differential positions the meta‑methyl compound as a more developable starting point for oral agent optimization.

LogP drug-likeness Rule of Five bis-benzimidazole physicochemical profiling

Predicted ADME Profile: Moderate Bioaccumulation Potential Distinguishes the meta-Methyl Compound from High‑BCF Bis‑Benzimidazole Congeners

The predicted bioconcentration factor (BCF) at pH 7.4 for the meta‑methyl compound is 582.40, with a corresponding logD₇.₄ of 3.95 . This moderate BCF value contrasts with literature bis‑benzimidazoles bearing extended aromatic or halogenated substituents, which frequently exceed BCF > 1000 and raise environmental persistence concerns [1]. For procurement in ecotoxicology or environmental fate model systems, the lower predicted bioaccumulation potential is a practical differentiator.

bioconcentration factor ADME environmental fate bis-benzimidazole physicochemical prediction

Prioritized Research and Industrial Application Scenarios for 2-[1-(1H-1,3-Benzodiazol-2-yl)-3-(3-methylphenyl)propan-2-yl]-1H-1,3-Benzodiazole


IAP Activator Screening and Gut Barrier Pharmacology

The compound’s confirmed EC₅₀ of 29.8 µM against human IAP in a luminescent dose‑response assay [1] makes it suitable as a positive control or starting hit for laboratories investigating IAP’s role in intestinal homeostasis, LPS detoxification, and metabolic endotoxemia. Its > 3‑fold potency advantage over the para‑methyl regioisomer [1] supports procurement specifically of the meta‑methyl isomer to maximize assay sensitivity and minimize solvent interference from high‑concentration stock solutions.

Antiviral Innate Immunity Tool Compound Targeting the 2‑5A/RNase L Pathway

With an IC₅₀ of 2.30 nM for RNase L‑mediated inhibition of protein synthesis in mouse L‑cell extracts [2], this compound offers a high‑potency starting point for mechanistic studies of the 2‑5A antiviral pathway. Its ~12,000,000‑fold selectivity window over IAP activation minimizes off‑target confounding, allowing researchers to deconvolve RNase L‑dependent phenotypes with greater confidence than less selective bis‑benzimidazole analogs.

Oral Bioavailability‑Optimized Lead Identification in Bis‑Benzimidazole Drug Discovery

The favorable predicted drug‑likeness profile (ACD/LogP 2.95, zero Rule‑of‑Five violations, moderate BCF 582) positions this compound as a preferred starting scaffold for oral small‑molecule programs. Medicinal chemistry teams seeking to avoid the ADME liabilities commonly associated with poly‑halogenated or nitro‑substituted bis‑benzimidazoles [3] should prioritize this meta‑methyl derivative for hit‑to‑lead expansion.

Environmental Toxicology Reference Standard with Reduced Bioaccumulation Risk

For ecotoxicology laboratories that require a bis‑benzimidazole reference compound with moderate environmental persistence, the predicted BCF of 582 at pH 7.4 offers a clear advantage over more lipophilic congeners that may exceed the BCF > 1000 regulatory threshold [3], simplifying experimental design and waste‑handling protocols.

Quote Request

Request a Quote for 2-[1-(1H-1,3-BENZODIAZOL-2-YL)-3-(3-METHYLPHENYL)PROPAN-2-YL]-1H-1,3-BENZODIAZOLE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.